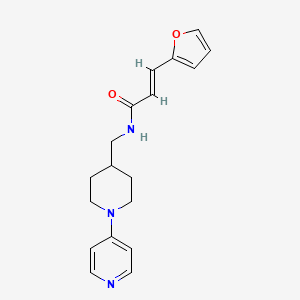

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide

Beschreibung

The compound “(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide” is an acrylamide derivative featuring a furan heterocycle and a pyridine-substituted piperidine moiety. The (E)-configured acrylamide core is a common pharmacophore in kinase inhibitors and covalent modifiers due to its ability to engage in hydrogen bonding and Michael addition reactions. The furan-2-yl group may contribute to π-π stacking interactions, while the pyridin-4-yl-piperidine moiety could enhance solubility and target binding via nitrogen lone-pair interactions .

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHABRFDTAXEHQN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(furan-2-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing relevant studies and findings.

Chemical Structure

The compound features a furan ring and a piperidine moiety, which are known to contribute to various biological activities. Its structure can be represented as follows:

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific areas of activity, supported by data tables and case studies.

Antimicrobial Activity

Antimicrobial properties are crucial for evaluating the potential of new compounds in treating infections. Studies have shown that derivatives of piperidine and acrylamide have exhibited notable antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, including those structurally related to our compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Note: TBD indicates that specific MIC values for the compound need to be established through experimental studies.

Antifungal Activity

The antifungal potential of similar compounds has also been documented. For instance, a study on piperidine derivatives indicated varying degrees of activity against Candida albicans.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 16.69 |

| Compound D | Fusarium oxysporum | 56.74 |

| This compound | Candida albicans | TBD |

Anticancer Activity

In addition to antimicrobial properties, there is growing interest in the anticancer potential of compounds featuring furan and piperidine structures. Research indicates that such compounds may inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of related acrylamide derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | MCF7 (Breast Cancer) | 10 |

| Compound F | HeLa (Cervical Cancer) | 15 |

| This compound | MCF7 | TBD |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the biological activity of new compounds. Modifications in substituents on the piperidine or furan rings can significantly impact efficacy.

Observations:

- Electron-donating groups on the piperidine ring enhance antibacterial activity.

- Furan ring substitutions can modulate antifungal efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

Substituent Diversity: The target compound’s furan and pyridine-piperidine groups contrast with electron-withdrawing (e.g., nitro, cyano) or bulky substituents (e.g., imidazo[1,2-a]pyridine) in analogs. These differences influence electronic properties, solubility, and target engagement .

Pharmacological and Physicochemical Implications

- Furan vs.

- Piperidine Modifications : The pyridin-4-yl-piperidine group in the target compound may enhance blood-brain barrier penetration compared to morpholine or sulfonamide-substituted piperidines (e.g., ) .

- Anti-Cancer Potential: Patent compounds () with acrylamide cores and heteroaromatic substituents show anti-cancer activity, suggesting the target compound may share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.